Tilisolol

Description

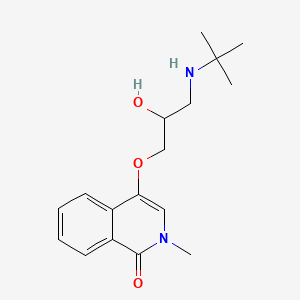

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUMMQUXMYOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043846 | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-71-6 | |

| Record name | Tilisolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilisolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILISOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tilisolol's Mechanism of Action on Beta-Adrenergic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol is a beta-adrenergic receptor antagonist characterized by a multifaceted mechanism of action.[1][2] It primarily functions as a competitive antagonist at beta-adrenergic receptors, with evidence suggesting a selectivity for the beta-1 subtype, which is predominant in cardiac tissue.[1][2] A distinguishing feature of this compound is its mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors.[1] This partial agonism confers a baseline level of sympathomimetic support, potentially mitigating some adverse effects associated with beta-blockade, such as bradycardia.[1] Furthermore, this compound exhibits vasodilatory properties that contribute to its antihypertensive effects.[1] These vasodilatory actions are attributed to at least two distinct mechanisms: blockade of alpha-1 adrenergic receptors in vascular smooth muscle and the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and vasorelaxation.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, supporting experimental data, and detailed protocols relevant to the study of this compound's interaction with beta-adrenergic receptors and its associated signaling pathways.

Introduction to this compound

This compound is a pharmaceutical agent classified as a beta-blocker, utilized primarily in the management of cardiovascular conditions such as hypertension and angina pectoris.[2] Its clinical efficacy stems from its ability to modulate the sympathetic nervous system's influence on the heart and vasculature. Unlike traditional beta-blockers, this compound's pharmacological profile is augmented by its intrinsic sympathomimetic activity and direct vasodilatory effects, offering a broader therapeutic window and potentially a more favorable side-effect profile in certain patient populations.[1] Understanding the intricate details of its mechanism of action is paramount for its optimal clinical application and for the development of future cardiovascular therapies.

Core Mechanism of Action at Beta-Adrenergic Receptors

This compound's interaction with the beta-adrenergic system is complex, involving competitive antagonism, partial agonism, and downstream modulation of signaling cascades.

Beta-Adrenergic Receptor Antagonism

As a beta-adrenergic receptor antagonist, this compound competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-receptors.[1] This blockade attenuates the downstream signaling cascade mediated by these receptors. While some sources describe this compound as a non-selective beta-blocker, other evidence points towards a degree of selectivity for beta-1 adrenergic receptors.[1][4] Beta-1 receptors are primarily located in the heart, and their blockade leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key components of its antihypertensive effect.[2]

The binding of an antagonist like this compound to the beta-adrenergic receptor prevents the Gs protein activation, thereby inhibiting the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP).[2]

Intrinsic Sympathomimetic Activity (ISA)

This compound is distinguished by its possession of mild intrinsic sympathomimetic activity (ISA).[1] This means that while it acts as an antagonist in the presence of high concentrations of catecholamines, it can act as a partial agonist in their absence or at low concentrations, causing a submaximal activation of the beta-adrenergic receptor.[5] This partial agonism can lead to a modest stimulation of adenylyl cyclase and a minimal increase in cAMP levels.[6] The clinical relevance of ISA lies in its potential to prevent excessive bradycardia and a sharp reduction in cardiac output at rest.[5]

Vasodilatory Mechanisms

This compound's antihypertensive effects are not solely reliant on its beta-blocking properties; it also induces vasodilation through at least two distinct mechanisms:

There is evidence to suggest that this compound possesses alpha-1 adrenergic receptor blocking activity.[1] These receptors are located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive tone, leading to vasodilation and a reduction in peripheral resistance.[1]

This compound has been shown to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3] The opening of these channels allows for the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and thereby promoting vasorelaxation.[3] This effect is independent of its beta-adrenergic activity and can be blocked by K-ATP channel inhibitors like glibenclamide.[3]

Data Presentation

Quantitative data on the binding affinities and functional activities of this compound are crucial for a complete understanding of its pharmacological profile. While specific data for this compound is not extensively available in the public domain, the following tables present the known information and use data from other relevant beta-blockers to illustrate the types of quantitative analysis performed.

Table 1: Beta-Adrenergic Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | Beta-Adrenergic (non-specified) | 159.0 | [7] |

| Propranolol (non-selective antagonist) | Beta-1 | 1.5 | [8] |

| Beta-2 | 0.8 | [8] | |

| Atenolol (Beta-1 selective antagonist) | Beta-1 | 130 | [8] |

| Beta-2 | 4,500 | [8] |

Note: The Ki value for this compound does not specify the beta-receptor subtype. Further research is needed to delineate its affinity for beta-1 versus beta-2 receptors.

Table 2: Intrinsic Sympathomimetic Activity (Functional Assay)

| Compound | Intrinsic Activity (vs. Isoproterenol) | EC50 (nM) | Reference |

| This compound | Data not available | Data not available | |

| Pindolol (non-selective with ISA) | ~50% | ~6 | [6] |

| Acebutolol (beta-1 selective with ISA) | ~30% | ~300 | [9] |

Table 3: Alpha-1 Adrenergic Receptor Binding Affinity

| Compound | Ki (nM) | Reference |

| This compound | Data not available | |

| Prazosin (alpha-1 antagonist) | 0.5 | [10] |

Table 4: Potassium Channel Opening Activity

| Compound | Assay | Endpoint | Result | Reference |

| This compound | In vivo (dog coronary artery) | Vasodilation | Dose-dependent decrease in coronary vascular resistance | [3] |

| Effect blocked by glibenclamide | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of beta-adrenergic modulators like this compound.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors using a competitive binding assay.

Materials:

-

Cell membranes prepared from cells expressing human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-labeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

-

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol, for non-specific binding), or 50 µL of varying concentrations of this compound.

-

Add 50 µL of the radioligand at a concentration close to its Kd.

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay for Intrinsic Sympathomimetic Activity

This assay measures the ability of this compound to stimulate the production of cAMP, providing a quantitative measure of its ISA.

Objective: To determine the Emax and EC₅₀ of this compound for adenylyl cyclase activation.

Materials:

-

Cell membranes from cells expressing beta-adrenergic receptors.

-

This compound at various concentrations.

-

Isoproterenol (full agonist control).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Assay Setup:

-

In reaction tubes, add the cell membrane preparation.

-

Add varying concentrations of this compound or isoproterenol. Include a control with no drug (basal activity).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the assay buffer containing ATP.

-

Incubate at 37°C for 10-15 minutes.

-

-

Termination and cAMP Measurement:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the logarithm of the agonist (this compound or isoproterenol) concentration.

-

Determine the Emax (maximal effect) and EC₅₀ (concentration for 50% of maximal effect) from the dose-response curve.

-

The intrinsic activity of this compound is expressed as the ratio of its Emax to the Emax of the full agonist, isoproterenol.

-

Patch-Clamp Electrophysiology for Potassium Channel Activity

This protocol is used to directly measure the effect of this compound on the activity of ATP-sensitive potassium channels.

Objective: To determine if this compound opens K-ATP channels in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system).

-

Pipette solution (intracellular): Containing a low concentration of ATP to allow for channel opening.

-

Bath solution (extracellular): Physiological salt solution.

-

This compound.

-

Glibenclamide (K-ATP channel blocker).

Procedure:

-

Cell Preparation:

-

Isolate single vascular smooth muscle cells from a suitable artery (e.g., coronary or mesenteric).

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a constant membrane potential (e.g., -60 mV).

-

Record the baseline membrane current.

-

-

Drug Application:

-

Perfuse the cell with the bath solution containing this compound at various concentrations.

-

Record any changes in the outward potassium current. An increase in outward current indicates channel opening.

-

To confirm the involvement of K-ATP channels, co-apply this compound with glibenclamide and observe if the this compound-induced current is blocked.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-induced current at each concentration.

-

Plot the current amplitude against the this compound concentration to generate a dose-response curve.

-

Visualizations

Signaling Pathways

Caption: Multifaceted signaling pathways of this compound.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Adenylyl Cyclase Activity Assay.

Conclusion

This compound presents a complex and intriguing mechanism of action that extends beyond simple beta-adrenergic receptor antagonism. Its profile is characterized by a likely beta-1 selectivity, the presence of intrinsic sympathomimetic activity, and distinct vasodilatory actions through alpha-1 blockade and potassium channel opening. This combination of effects contributes to its clinical utility in managing cardiovascular diseases. While the conceptual framework of its mechanism is well-described, a more extensive body of quantitative data, particularly regarding its receptor subtype selectivity and the potency of its various actions, would further solidify our understanding and guide its optimal therapeutic use. The experimental protocols detailed herein provide a roadmap for researchers to further elucidate the nuanced pharmacology of this compound and similar multifaceted cardiovascular drugs.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic sympathomimetic activity: physiological reality or marketing phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilisolol Hydrochloride: A Technical Overview of its Dual Pharmacological Mechanism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol hydrochloride is a cardiovascular agent with a unique dual mechanism of action, functioning as both a non-selective β-adrenergic receptor antagonist and an ATP-sensitive potassium (K-ATP) channel opener. This dual activity confers upon it both negative chronotropic and inotropic effects, typical of β-blockers, as well as vasodilatory properties, which contribute to its antihypertensive and anti-anginal efficacy. This technical guide provides an in-depth analysis of the core pharmacology of this compound hydrochloride, presenting available quantitative data, detailed experimental methodologies derived from key studies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound hydrochloride's pharmacological profile is defined by its ability to interact with two distinct molecular targets:

-

β-Adrenergic Receptor Antagonism: this compound hydrochloride is a non-selective antagonist of β-1 and β-2 adrenergic receptors.[1] By blocking these receptors, it inhibits the binding of endogenous catecholamines such as epinephrine and norepinephrine.[2] This antagonism in the heart (primarily β-1) leads to a reduction in heart rate, myocardial contractility, and cardiac output.[2] Blockade of β-2 receptors can influence vascular tone.[2]

-

ATP-Sensitive Potassium (K-ATP) Channel Opening: Uniquely among many β-blockers, this compound hydrochloride also functions as a K-ATP channel opener.[1] This action is particularly relevant in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.[1] This vasodilatory effect contributes to the reduction of peripheral vascular resistance and improved coronary blood flow.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the dual mechanism of action of this compound hydrochloride. Further research is required to determine the IC50 and EC50 values.

| Parameter | Target | Value | Species/Tissue | Reference |

| Ki | β-Adrenergic Receptors | 159.0 nM | Not Specified | Not Specified |

| IC50 | β-Adrenergic Receptor Antagonism | Data Not Available | ||

| EC50 | K-ATP Channel Opening | Data Not Available |

Signaling Pathways

The dual mechanism of this compound hydrochloride can be visualized through its impact on distinct signaling cascades.

Experimental Protocols

The dual mechanism of this compound hydrochloride has been elucidated through a series of key in vitro and in vivo experiments. The following sections detail the methodologies employed in these seminal studies.

Assessment of Vasodilatory Effects in Isolated Rat Thoracic Aorta

This in vitro assay is fundamental in demonstrating the direct vasodilatory action of this compound hydrochloride and its reliance on K-ATP channel opening.

Objective: To evaluate the vasorelaxant effect of this compound hydrochloride and the involvement of K-ATP channels.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.

-

The aorta is cleaned of connective tissue and cut into helical strips or rings.

-

The endothelium may be removed by gentle rubbing of the intimal surface.

-

-

Experimental Setup:

-

Aortic preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

One end of the preparation is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Preparations are allowed to equilibrate under a resting tension.

-

-

Experimental Procedure:

-

Aortic preparations are pre-contracted with a submaximal concentration of a contracting agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, cumulative concentrations of this compound hydrochloride are added to the organ bath, and the relaxation response is recorded.

-

To investigate the role of K-ATP channels, the experiment is repeated in the presence of a K-ATP channel blocker, such as glibenclamide, which is added to the organ bath prior to the addition of this compound hydrochloride.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by the contracting agent.

-

Concentration-response curves are plotted, and EC50 values (the concentration of this compound hydrochloride that produces 50% of the maximal relaxation) are calculated.

-

The effect of glibenclamide on the concentration-response curve of this compound hydrochloride is analyzed to determine the involvement of K-ATP channels.

-

Investigation of Coronary Vasodilation in a Canine Model

This in vivo experimental design provides evidence for the vasodilatory effects of this compound hydrochloride in the coronary circulation.[3]

Objective: To assess the effect of this compound hydrochloride on coronary artery diameter and blood flow.[3]

Methodology:

-

Animal Preparation:

-

Mongrel dogs are anesthetized and instrumented for the measurement of cardiovascular parameters.[3]

-

A thoracotomy is performed to expose the heart.[3]

-

A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow.[3]

-

Piezoelectric crystals are implanted on the epicardial surface of the left ventricle to measure regional myocardial function.[3]

-

-

Experimental Protocol:

-

Baseline hemodynamic and coronary parameters are recorded.[3]

-

This compound hydrochloride is administered intravenously at various doses.[3]

-

Hemodynamic and coronary parameters are continuously monitored and recorded after each dose.[3]

-

To confirm the role of K-ATP channels, the protocol is repeated after the administration of glibenclamide.[3]

-

-

Data Measurement and Analysis:

-

Parameters measured include coronary blood flow, coronary vascular resistance, heart rate, and arterial blood pressure.[3]

-

The dose-dependent effects of this compound hydrochloride on these parameters are analyzed.[3]

-

The impact of glibenclamide on the this compound hydrochloride-induced changes is evaluated to ascertain the contribution of K-ATP channel opening.[3]

-

Conclusion

This compound hydrochloride possesses a distinctive dual mechanism of action, combining non-selective β-adrenergic receptor antagonism with ATP-sensitive potassium channel opening. This pharmacological profile results in a multifaceted cardiovascular effect, encompassing reduced myocardial workload and enhanced vasodilation. The data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of cardiovascular therapeutics. Further investigations to delineate the precise quantitative contributions of each mechanism to the overall clinical efficacy of this compound hydrochloride are warranted.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tilisolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol is a beta-adrenergic blocking agent with vasodilatory properties, positioning it as a compound of interest for cardiovascular research. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The document is structured to meet the needs of researchers and drug development professionals by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations generally reached within one to two hours.[1] The drug is primarily metabolized in the liver and subsequently excreted via the kidneys.[1] Its relatively long half-life supports the potential for once-daily dosing.[1]

Preclinical Pharmacokinetics

Studies in rats have been conducted to elucidate the biodistribution and pharmacokinetic profile of this compound and its lipophilic prodrug, O-palmitoyl this compound. Following intravenous administration in rats, O-palmitoyl this compound demonstrated significantly higher blood concentrations (approximately 10-fold) compared to this compound.[2][3] This prodrug approach also resulted in a 10- to 100-fold greater biliary excretion rate and a 3.6-fold higher hepatic uptake clearance compared to the parent drug, suggesting its utility as a liver-targeting drug delivery system.[2][3] In vitro experiments revealed that O-palmitoyl this compound has a higher distribution ratio in blood cells compared to plasma (95.7%) than this compound (55.5%), indicating significant binding to blood components.[2][3]

Table 1: Pharmacokinetic Parameters of this compound and O-palmitoyl this compound in Rats (Intravenous Administration)

| Parameter | This compound | O-palmitoyl this compound | Reference |

| Relative Blood Concentration | 1x | ~10x | [2][3] |

| Relative Biliary Excretion Rate | 1x | 10-100x | [2][3] |

| Relative Hepatic Uptake Clearance | 1x | 3.6x | [2][3] |

| Distribution Ratio (Blood cells/plasma) | 55.5% | 95.7% | [2][3] |

Ocular Pharmacokinetics

The ocular pharmacokinetics of this compound have been investigated in rabbits. Studies in anesthetized rabbits, a model for tear secretion deficiency, showed higher concentrations of this compound in the tear fluid and aqueous humor after instillation compared to unanesthetized rabbits. These findings have been described using a mathematical model that includes a diffusion process.

Pharmacodynamics

This compound's primary mechanism of action is as a beta-adrenergic receptor antagonist with a degree of selectivity for beta-1 receptors, which are predominantly located in the heart.[1] This blockade of beta-1 receptors leads to a reduction in heart rate and myocardial contractility, resulting in decreased cardiac output and a subsequent lowering of blood pressure.[1] this compound also possesses mild intrinsic sympathomimetic activity (ISA).

A key distinguishing feature of this compound is its dual vasodilatory mechanism, which contributes to its antihypertensive effect. This vasodilation is mediated through two distinct pathways:

-

Alpha-1 Adrenergic Receptor Blockade: this compound acts as an antagonist at alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation.[1]

-

ATP-sensitive Potassium (K-ATP) Channel Opening: this compound has been shown to open ATP-sensitive potassium channels, which also results in vasodilation. This effect has been demonstrated in canine coronary arteries and is inhibited by the K-ATP channel blocker glibenclamide.

Cardiovascular Effects

In healthy human volunteers, oral administration of this compound (30 mg/day for 7 days) resulted in a significant decrease in both heart rate (from 75 ± 4 to 56 ± 2 bpm) and mean blood pressure (from 86 ± 2 to 79 ± 2 mmHg).[4] Unlike propranolol, this compound did not alter resting forearm blood flow or vascular resistance.[4]

In chronically instrumented dogs, intravenous this compound (1, 2, 4, and 8 mg/kg) produced a dose-dependent decrease in coronary vascular resistance. At the highest dose (8 mg/kg), a significant increase in coronary artery diameter was observed. These vasodilatory effects were significantly suppressed by pretreatment with glibenclamide, confirming the involvement of K-ATP channel opening.

In pithed rats, intravenous this compound (0.5-2.0 mg/kg) caused a dose-dependent decrease in diastolic blood pressure. This hypotensive effect was also antagonized by glibenclamide.[5]

Table 2: Hemodynamic Effects of this compound

| Species | Dose | Route | Effect | Reference |

| Human | 30 mg/day (7 days) | Oral | ↓ Heart Rate, ↓ Mean Blood Pressure | [4] |

| Dog | 1-8 mg/kg | IV | ↓ Coronary Vascular Resistance, ↑ Coronary Artery Diameter (at 8 mg/kg) | |

| Rat (pithed) | 0.5-2.0 mg/kg | IV | ↓ Diastolic Blood Pressure | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways that regulate cardiovascular function.

Experimental Workflow for In Vivo Blood Pressure Measurement

The assessment of this compound's effect on blood pressure in animal models is a crucial step in its pharmacodynamic characterization.

References

- 1. Development and validation of a highly sensitive HPLC method for quantifying cardiovascular drugs in human plasma using dual detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Langendorff heart - Wikipedia [en.wikipedia.org]

- 4. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 5. e-crt.org [e-crt.org]

An In-depth Technical Guide to the Selectivity of Tilisolol for Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the established scientific methodologies for determining the selectivity of a beta-adrenergic receptor antagonist, using Tilisolol as a case study. While this compound is recognized as a beta-blocker, detailed, publicly available quantitative data on its binding affinities for β1 and β2 receptor subtypes is limited.[1][2][3] Therefore, the quantitative data presented in the tables are illustrative examples to demonstrate how such findings would be structured and interpreted.

Introduction

This compound is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2][4] Its therapeutic efficacy is rooted in its ability to block the effects of endogenous catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors (β-ARs), leading to reduced heart rate and myocardial contractility.[4][5] A critical aspect of the pharmacological profile of any beta-blocker is its relative affinity for the two main subtypes of beta-receptors: β1 and β2.

Beta-1 adrenergic receptors are predominantly located in the heart, kidneys, and fat cells.[6] Antagonism of these receptors is responsible for the desired cardiodepressive effects. In contrast, β2-adrenergic receptors are prevalent in the smooth muscle of the bronchioles, blood vessels, and uterus.[4] Blockade of β2 receptors can lead to undesirable side effects, such as bronchoconstriction. Therefore, compounds with high selectivity for the β1 receptor ("cardioselective") are often clinically preferred.

This technical guide outlines the core experimental protocols and theoretical frameworks required to fully characterize the selectivity of this compound for the β1-adrenergic receptor. It details the methodologies for determining binding affinities and functional antagonism and provides visualizations of the associated signaling pathways and experimental workflows.

Quantifying Receptor Binding Affinity: Radioligand Assays

To quantify the selectivity of a compound, its binding affinity for each receptor subtype must be determined. The gold standard for this is the competitive radioligand binding assay.[7][8][9] This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor. The result is expressed as an inhibition constant (Ki), which represents the concentration of the competitor required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Data Presentation: this compound Binding Affinity (Illustrative Data)

The data obtained from radioligand binding assays would be summarized to compare the affinity of this compound for β1 and β2 receptors and to calculate its selectivity ratio.

| Compound | Receptor Subtype | Ki (nM) [Illustrative] | Selectivity Ratio (β2-Ki / β1-Ki) |

| This compound | β1-Adrenergic | 15 | 10 |

| β2-Adrenergic | 150 | ||

| Propranolol (Non-selective control) | β1-Adrenergic | 5 | 0.8 |

| β2-Adrenergic | 4 | ||

| Atenolol (β1-selective control) | β1-Adrenergic | 100 | 35 |

| β2-Adrenergic | 3500 |

Note: The Ki value of 159.0 nM has been reported for this compound at "beta-adrenergic receptors" without subtype specification.[1] The values in this table are hypothetical to illustrate the concept of selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the steps to determine the Ki of this compound for β1 and β2 adrenergic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

-

Membrane Preparation:

-

Culture cells stably expressing either human β1- or β2-adrenergic receptors to a high density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer, re-centrifuge, and finally resuspend the pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following components to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a defined amount of protein, e.g., 10-50 µg).

-

50 µL of a range of concentrations of unlabeled this compound (the competitor).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) at a concentration at or below its dissociation constant (Kd).

-

-

For determining total binding, replace the competitor solution with assay buffer.

-

For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) instead of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Selectivity: Adenylyl Cyclase Assay

While binding assays measure affinity, functional assays measure the biological effect of the drug. As a β-AR antagonist, this compound is expected to block the agonist-induced activation of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).[6] By comparing this compound's potency in inhibiting cAMP production stimulated by an agonist at β1-AR versus β2-AR, its functional selectivity can be determined.

Data Presentation: this compound Functional Antagonism (Illustrative Data)

The functional potency is typically reported as an IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.

| Compound | Receptor Subtype | Agonist Used | IC50 (nM) [Illustrative] |

| This compound | β1-Adrenergic | Isoproterenol | 25 |

| β2-Adrenergic | Isoproterenol | 300 | |

| Propranolol (Non-selective control) | β1-Adrenergic | Isoproterenol | 8 |

| β2-Adrenergic | Isoproterenol | 7 | |

| Atenolol (β1-selective control) | β1-Adrenergic | Isoproterenol | 150 |

| β2-Adrenergic | Isoproterenol | 4500 |

Experimental Protocol: Adenylyl Cyclase Inhibition Assay

This protocol outlines the measurement of this compound's ability to inhibit agonist-stimulated cAMP production in whole cells.

-

Cell Culture and Treatment:

-

Plate cells stably expressing either human β1- or β2-adrenergic receptors in a 96-well plate and grow to the desired confluency.

-

Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate the receptors. This is typically done in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each experimental sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response inhibition curve.

-

Use non-linear regression to fit the data and determine the IC50 value for this compound at each receptor subtype.

-

Visualization: Adenylyl Cyclase Assay Workflow

Caption: Workflow for a functional adenylyl cyclase inhibition assay.

Core Signaling Pathways

Both β1 and β2-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon binding to an agonist, primarily couple to the stimulatory G-protein, Gs.[6][10] This initiates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cAMP.[6][11][12] this compound, as an antagonist, prevents this cascade by occupying the receptor's binding site and preventing the agonist from binding and activating the receptor.

Visualization: Agonist-Mediated β-Adrenergic Signaling

Caption: Canonical agonist-activated β-adrenergic signaling pathway.

Visualization: Antagonist (this compound) Action

Caption: this compound competitively blocks agonist binding and signal transduction.

Conclusion

Characterizing the selectivity of this compound for the β1-adrenergic receptor is fundamental to understanding its therapeutic window and side-effect profile. The combination of radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonism of signal transduction (IC50) provides a comprehensive picture of a compound's selectivity. While specific quantitative data for this compound remains sparse in the public domain, the methodologies detailed in this guide represent the standard, rigorous approach that drug development professionals would employ to generate such a profile. These experiments are crucial for confirming cardioselectivity and for the rational development of next-generation cardiovascular therapeutics.

References

- 1. Buy this compound hydrochloride | 155346-81-9 [smolecule.com]

- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. ahajournals.org [ahajournals.org]

- 11. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Tilisolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilisolol is a non-selective β-adrenergic receptor antagonist that distinguishes itself through a multifaceted pharmacological profile. Beyond its primary β-blocking activity, this compound exhibits mild intrinsic sympathomimetic activity (ISA), α1-adrenergic receptor blockade, and a unique vasodilatory mechanism involving the opening of ATP-sensitive potassium (K-ATP) channels.[1][2][3] This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of this compound, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and a summary of its hemodynamic effects. While specific quantitative data on the binding affinity and intrinsic activity of this compound are not extensively published, this guide furnishes illustrative data from comparable agents to provide a framework for understanding its pharmacological context.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to act as a partial agonist at β-adrenergic receptors.[4][5] Unlike pure antagonists that render the receptor inactive, agents with ISA can elicit a submaximal receptor response in the absence of a full agonist. This dual action allows this compound to modulate the sympathetic tone, acting as an antagonist during high catecholamine states (e.g., exercise) and as a weak agonist at rest.[6] This property can be clinically advantageous, potentially mitigating side effects such as bradycardia and reduced cardiac output that are sometimes associated with pure β-blockers.[3]

The partial agonism of this compound at β-adrenergic receptors leads to a less pronounced conformational change in the receptor compared to a full agonist like isoproterenol. This results in a submaximal activation of the downstream signaling cascade, primarily the Gs protein-adenylyl cyclase-cAMP pathway.

Quantitative Pharmacological Data

Precise quantitative data for this compound's binding affinity (Ki) at β1- and β2-adrenergic receptors and its intrinsic activity (α or Emax) are not widely available in the peer-reviewed literature. However, to facilitate a comparative understanding, the following tables present illustrative data for well-characterized non-selective β-blockers with varying degrees of ISA.

Table 1: Illustrative β-Adrenergic Receptor Binding Affinities (Ki in nM)

| Compound | Receptor Subtype | Illustrative Ki (nM) | Receptor Selectivity |

| This compound | β1-Adrenergic | Data not available | Non-selective |

| β2-Adrenergic | Data not available | ||

| Propranolol (No ISA) | β1-Adrenergic | ~1.5 | Non-selective |

| β2-Adrenergic | ~1.0 | ||

| Pindolol (High ISA) | β1-Adrenergic | ~2.0 | Non-selective |

| β2-Adrenergic | ~0.5 | ||

| Alprenolol (Moderate ISA) | β1-Adrenergic | ~3.0 | Non-selective |

| β2-Adrenergic | ~1.5 |

Note: Lower Ki values indicate higher binding affinity. This data is illustrative and compiled from various pharmacological sources.

Table 2: Illustrative Intrinsic Sympathomimetic Activity (α or Emax)

| Compound | Intrinsic Activity (α) | Emax (% of Isoproterenol) |

| This compound | Data not available | Described as "mild" |

| Isoproterenol (Full Agonist) | 1.0 | 100% |

| Propranolol (Pure Antagonist) | 0 | 0% |

| Pindolol (High ISA) | ~0.5 - 0.7 | ~50% - 70% |

| Acebutolol (Moderate ISA) | ~0.2 - 0.3 | ~17% ± 8%[4] |

Note: Intrinsic activity (α) is a relative measure of the maximal effect of a partial agonist compared to a full agonist.

In Vivo Hemodynamic Effects

The intrinsic sympathomimetic activity of this compound manifests in its in vivo hemodynamic profile, particularly when compared to β-blockers lacking this property, such as propranolol. Studies in healthy volunteers have demonstrated these differences.

Table 3: Comparative Hemodynamic Effects of this compound and Propranolol in Healthy Volunteers [7]

| Parameter | This compound (30 mg/day for 7 days) | Propranolol (60 mg/day for 7 days) |

| Heart Rate | ↓ from 75 ± 4 to 56 ± 2 bpm | ↓ from 62 ± 1 to 51 ± 2 bpm |

| Mean Blood Pressure | ↓ from 86 ± 2 to 79 ± 2 mmHg | ↓ from 83 ± 3 to 73 ± 3 mmHg |

| Forearm Blood Flow | No significant change | ↓ (p < 0.05) |

| Forearm Vascular Resistance | No significant change | ↑ (p < 0.01) |

These findings suggest that while both drugs effectively lower heart rate and blood pressure, this compound does so without causing the peripheral vasoconstriction observed with propranolol, a difference that can be attributed to its ISA and other vasodilatory mechanisms.[7]

Experimental Protocols

The characterization of a compound's intrinsic sympathomimetic activity involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.[8][9][10]

Objective: To quantify the affinity of this compound for β-adrenergic receptor subtypes through competitive displacement of a radiolabeled antagonist.

Materials:

-

Membrane Preparations: Cell membranes from cell lines recombinantly expressing human β1- or β2-adrenergic receptors (e.g., CHO, HEK293) or from tissues with high receptor density (e.g., rat lung for β2, turkey erythrocyte for β1).[8][9]

-

Radioligand: A high-affinity, non-selective β-adrenergic antagonist such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).[8][9]

-

Competitor: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled β-blocker like propranolol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass Fiber Filters and a Filtration Manifold .

-

Scintillation Counter .

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.[2][12]

Objective: To quantify the partial agonist activity (intrinsic activity) of this compound by measuring its effect on adenylyl cyclase activity.

Materials:

-

Membrane Preparations: As described for the radioligand binding assay.

-

Test Compounds: this compound hydrochloride, a full agonist (e.g., isoproterenol), and a pure antagonist (e.g., propranolol).

-

Assay Buffer: Typically contains ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

[α-³²P]ATP as the substrate.

-

cAMP Detection Method: e.g., Dowex and alumina column chromatography or a commercial cAMP assay kit (e.g., AlphaScreen).[13]

Procedure:

-

Reaction Setup: In reaction tubes, combine the membrane preparation with the assay buffer.

-

Stimulation: Add varying concentrations of this compound, a saturating concentration of the full agonist (for maximal stimulation), or buffer (for basal activity).

-

Initiation: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

-

cAMP Isolation and Quantification: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography and quantify the radioactivity.

-

Data Analysis:

-

Generate dose-response curves for this compound and the full agonist.

-

Determine the maximal effect (Emax) for both compounds.

-

Calculate the intrinsic activity (α) of this compound using the formula: α = (Emax of this compound - Basal Activity) / (Emax of Full Agonist - Basal Activity)

-

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of this compound involves several key signaling pathways.

Conclusion

References

- 1. This compound hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilating effect of the new beta-blocker this compound hydrochloride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Vasodilatory Mechanisms of Tilisolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilisolol hydrochloride is a beta-adrenergic blocking agent distinguished by its significant vasodilatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and experimental validation of this compound-induced vasodilation. Primarily, this compound exerts its effects through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation of blood vessels. Evidence also suggests potential contributions from alpha-1 adrenergic receptor blockade. This document synthesizes quantitative data from preclinical and clinical studies, details the experimental protocols utilized, and presents visual representations of the key signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: ATP-Sensitive Potassium Channel Activation

The principal mechanism underlying the vasodilatory action of this compound hydrochloride is its function as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the vascular smooth muscle.[1][2] Activation of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in reduced intracellular calcium concentration and subsequent smooth muscle relaxation and vasodilation.[3][4]

This mechanism has been substantiated by studies demonstrating that the vasodilatory effects of this compound are significantly attenuated by glibenclamide, a selective KATP channel blocker.[1][2]

Signaling Pathway

The activation of KATP channels by this compound initiates a cascade of events within the vascular smooth muscle cell, as depicted in the following signaling pathway.

Other Potential Vasodilatory Mechanisms

While KATP channel opening is the primary mechanism, other actions of this compound hydrochloride may contribute to its overall vasodilatory profile.

-

Alpha-1 Adrenergic Receptor Blockade: this compound has been suggested to possess alpha-1 adrenergic receptor blocking activity.[5] Blockade of these receptors in vascular smooth muscle would inhibit norepinephrine-induced vasoconstriction, thereby contributing to vasodilation.[5]

-

Beta-2 Adrenergic Receptor Partial Agonism: Some evidence points towards a partial agonist activity of this compound at beta-2 adrenergic receptors.[6] Stimulation of these receptors in vascular smooth muscle can lead to vasodilation.[6]

Quantitative Data on Vasodilatory Effects

The vasodilatory properties of this compound hydrochloride have been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of this compound on Coronary Circulation in Dogs

| Parameter | This compound Dose (i.v.) | Change | Significance | Reference |

| Coronary Vascular Resistance (CVR) | 1, 2, 4, 8 mg/kg | Dose-dependent decrease | - | [1] |

| Coronary Artery Diameter (CoD) | 1-4 mg/kg | No significant effect | - | [1] |

| Coronary Artery Diameter (CoD) | 8 mg/kg | +1.00 ± 0.15% | p < 0.01 | [1] |

Data from chronically instrumented mongrel dogs.[1]

Table 2: Vasorelaxant Effects of this compound in Isolated Rat Thoracic Aorta

| Pre-contraction Agent | This compound Concentration | Effect | Reference |

| KCl (20 mM) | 10⁻⁵ - 10⁻³ M | Concentration-related relaxation | [2] |

In vitro study on isolated rat thoracic aorta rings.[2]

Table 3: Hemodynamic Effects of this compound in Pithed Rats

| Parameter | This compound Dose (i.v.) | Effect | Reference |

| Diastolic Blood Pressure | 0.5 - 2.0 mg/kg | Dose-dependent decrease | [2] |

Table 4: Effects of this compound on Forearm Circulation in Humans

| Parameter | This compound Dose | Propranolol Dose | This compound Effect | Propranolol Effect | Reference |

| Mean Blood Pressure | 30 mg/day for 7 days | 60 mg/day for 7 days | Decrease from 86 ± 2 to 79 ± 2 mmHg (p < 0.05) | Decrease from 83 ± 3 to 73 ± 3 mmHg (p < 0.01) | [7] |

| Heart Rate | 30 mg/day for 7 days | 60 mg/day for 7 days | Decrease from 75 ± 4 to 56 ± 2 bpm (p < 0.01) | Decrease from 62 ± 1 to 51 ± 2 bpm (p < 0.01) | [7] |

| Forearm Blood Flow | 30 mg/day for 7 days | 60 mg/day for 7 days | Not altered | Decrease (p < 0.05) | [7] |

| Forearm Vascular Resistance | 30 mg/day for 7 days | 60 mg/day for 7 days | Not altered | Increase (p < 0.01) | [7] |

Study conducted in healthy young males.[7]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the vasodilatory properties of this compound hydrochloride.

In Vivo Canine Model for Coronary Vasodilation

-

Animal Model: Mongrel dogs were chronically instrumented for the measurement of coronary artery diameter and blood flow.[1]

-

Surgical Instrumentation:

-

A Doppler flow probe was placed around the left circumflex coronary artery to measure coronary blood flow (CBF).

-

Piezoelectric crystals were sutured to opposite sides of the circumflex coronary artery to measure coronary artery diameter (CoD).

-

A catheter was implanted in the aorta to measure blood pressure and heart rate.

-

-

Experimental Procedure:

-

After a recovery period, baseline hemodynamic parameters were recorded.

-

This compound hydrochloride was administered intravenously at increasing doses (1, 2, 4, and 8 mg/kg).

-

To investigate the mechanism, experiments were repeated after the administration of glibenclamide, a KATP channel blocker.

-

Hemodynamic parameters were continuously monitored and recorded.

-

-

Data Analysis: Changes in CoD and coronary vascular resistance (CVR), calculated from mean aortic pressure and CBF, were analyzed.

In Vitro Rat Aortic Ring Relaxation Assay

-

Tissue Preparation: Thoracic aortas were excised from rats, cleaned of connective tissue, and cut into rings.[2]

-

Experimental Setup:

-

Aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

-

Changes in isometric tension were recorded using a force transducer.

-

-

Experimental Procedure:

-

The aortic rings were pre-contracted with potassium chloride (KCl, 20 mM).

-

Once a stable contraction was achieved, cumulative concentrations of this compound hydrochloride (10⁻⁵ to 10⁻³ M) were added to the organ bath.

-

To investigate the mechanism, the protocol was repeated in the presence of glibenclamide.

-

-

Data Analysis: The relaxation response to this compound was expressed as a percentage of the pre-contraction induced by KCl.

Human Forearm Venous Occlusion Plethysmography

-

Subjects: Healthy young male volunteers were enrolled in the study.[7]

-

Methodology:

-

Forearm blood flow was measured using a strain-gauge plethysmograph.[7]

-

A wrist cuff was inflated to suprasystolic pressure to exclude hand circulation.

-

An upper arm cuff was intermittently inflated to a pressure above venous pressure but below diastolic pressure to occlude venous outflow.

-

The rate of increase in forearm volume, measured by the strain gauge, reflects arterial inflow.

-

-

Experimental Procedure:

-

Baseline measurements of forearm blood flow, blood pressure, and heart rate were taken.

-

Subjects received either this compound hydrochloride (30 mg/day) or propranolol (60 mg/day) for 7 days.

-

Measurements were repeated after the treatment period.

-

Forearm vascular responses to intra-arterially infused norepinephrine were also assessed.[7]

-

-

Data Analysis: Changes in forearm blood flow and forearm vascular resistance (calculated from mean arterial pressure and forearm blood flow) were compared before and after treatment and between the this compound and propranolol groups.

Conclusion

This compound hydrochloride exhibits potent vasodilatory properties, primarily through the activation of ATP-sensitive potassium channels in vascular smooth muscle. This mechanism, supported by robust preclinical and clinical data, distinguishes this compound from many other beta-blockers and contributes to its efficacy in managing cardiovascular conditions such as hypertension. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of this and similar compounds. The multifaceted nature of its mechanism, potentially involving alpha-1 adrenergic blockade, warrants further investigation to fully elucidate its therapeutic profile.

References

- 1. This compound hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasorelaxant and hypotensive effects of this compound hydrochloride (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. Vasodilating effect of the new beta-blocker this compound hydrochloride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilisolol's Interaction with Alpha-1 Adrenergic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Tilisolol is a beta-adrenergic receptor antagonist recognized for its dual mechanism of action, which includes vasodilatory properties.[1] These vasodilatory effects are, in part, attributed to its ability to block alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This technical guide provides an in-depth examination of this compound's effects on alpha-1 adrenergic receptors. It covers the established signaling pathways, detailed experimental protocols for characterizing its antagonist activity, and a summary of its physiological impact. While direct quantitative binding and potency data for this compound at alpha-1 adrenergic subtypes are not extensively reported in publicly available literature, this document outlines the standard methodologies used to acquire such critical data for any selective antagonist.

Introduction to this compound and its Dual Adrenergic Antagonism

This compound is a pharmaceutical agent that functions as a beta-blocker, primarily targeting beta-1 adrenergic receptors in the heart to reduce heart rate and myocardial contractility.[1] A distinguishing feature of this compound is its additional vasodilatory action, which contributes to its efficacy as an antihypertensive agent.[1] This vasodilation is achieved through the blockade of alpha-1 adrenergic receptors in the vasculature, leading to smooth muscle relaxation and a decrease in peripheral resistance.[1] Some research also suggests that this compound's vasodilatory effects may involve the opening of ATP-sensitive potassium (K+) channels, indicating a multifaceted mechanism of action.[2][3]

Quantitative Analysis of this compound's Alpha-1 Adrenergic Receptor Affinity

A thorough review of the scientific literature indicates a lack of specific, publicly available quantitative data on this compound's binding affinity (Kᵢ) and functional antagonism (pA₂) at alpha-1 adrenergic receptor subtypes. Such data is essential for a complete pharmacological characterization. The following table is presented to illustrate how such data would be structured.

| Receptor Subtype | Ligand | Parameter | Value | Tissue/Cell Source |

| α₁-Adrenergic | This compound | Kᵢ (nM) | Data not available | - |

| α₁-Adrenergic | This compound | pKᵢ | Data not available | - |

| α₁-Adrenergic | This compound | pA₂ | Data not available | - |

Kᵢ: Inhibitor constant, a measure of binding affinity. pKᵢ: Negative logarithm of the Kᵢ. pA₂: Negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling and Blockade

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system. They are primarily coupled to the Gq/11 family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, a conformational change in the receptor activates the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and leads to the activation of calcium-dependent pathways, ultimately resulting in smooth muscle contraction and vasoconstriction.

This compound acts as a competitive antagonist at these receptors, binding to the receptor without initiating this signaling cascade. By occupying the binding site, it prevents norepinephrine and epinephrine from activating the receptor, thereby inhibiting the downstream signaling pathway and promoting vasodilation.

Figure 1. Alpha-1 adrenergic receptor signaling pathway and this compound's point of inhibition.

Experimental Protocols for Pharmacological Characterization

To determine the binding affinity and functional potency of a compound like this compound at alpha-1 adrenergic receptors, specific in vitro assays are required. The following sections detail the standard, representative protocols for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (this compound) for the alpha-1 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand known to bind specifically to the receptor.

a. Principle: A fixed concentration of a selective alpha-1 adrenergic receptor radioligand (e.g., [³H]-Prazosin) is incubated with a membrane preparation containing the receptors. The assay measures the displacement of the radioligand by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value, which can then be used to calculate the inhibitor constant (Kᵢ).

b. Materials:

-

Membrane Preparation: Membranes isolated from tissues or cell lines expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, HEK293 cells).

-

Radioligand: [³H]-Prazosin (a selective α₁-antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable high-affinity alpha-1 antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Detection: Scintillation counter and scintillation fluid.

c. Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).

-

Assay Setup: In triplicate, prepare tubes or a 96-well plate with the following:

-

Total Binding: Assay buffer, membrane preparation, and [³H]-Prazosin.

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]-Prazosin, and excess phentolamine (10 µM).

-

Competitive Binding: Assay buffer, membrane preparation, [³H]-Prazosin, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the reaction mixtures at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

d. Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Vasorelaxant and hypotensive effects of this compound hydrochloride (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Tilisolol (C17H24N2O3)

An In-depth Technical Guide to Tilisolol (C₁₇H₂₄N₂O₃): Chemical Structure and Properties

Introduction

This compound is a pharmacologically active compound with the chemical formula C₁₇H₂₄N₂O₃. It is classified as a non-selective beta-adrenergic antagonist, commonly referred to as a beta-blocker.[1][2] A distinguishing feature of this compound is its dual mechanism of action; in addition to blocking both beta-1 and beta-2 adrenergic receptors, it exhibits vasodilatory properties by opening ATP-sensitive potassium channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a 4-(3-(tert-butylamino)-2-hydroxypropoxy)-2-methylisoquinolin-1-one backbone.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (RS)-4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one |

| CAS Number | 85136-71-6 (Free Base)[3], 62774-96-3 (Hydrochloride)[3] |

| SMILES | CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O |

| InChI | InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 |

| InChIKey | TWVUMMQUXMYOOH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited in publicly available literature, key calculated and known properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₃ | |

| Molecular Weight | 304.39 g/mol | [3] |

| Monoisotopic Mass | 304.17868 Da | Predicted |

| XlogP | 1.1 | Predicted measure of lipophilicity. |

| Melting Point | Not available | Experimental data not found in reviewed literature. |

| Aqueous Solubility | Not available | Experimental data not found in reviewed literature. |

| pKa | Not available | Experimental data not found in reviewed literature. |

Pharmacology